Beclabuvirhydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

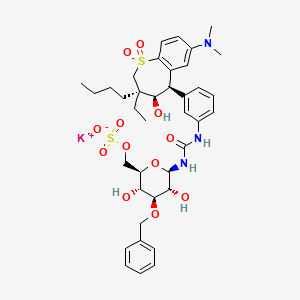

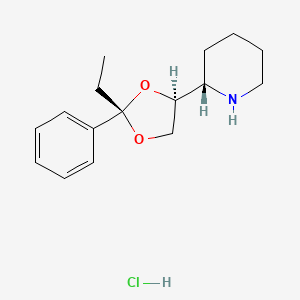

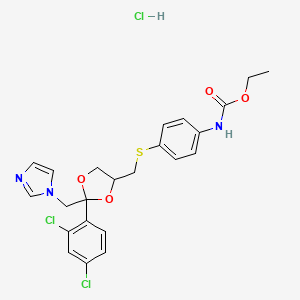

Beclabuvir hydrochloride is an antiviral drug primarily used for the treatment of hepatitis C virus (HCV) infection. It is known by its research name BMS-791325 and is a non-nucleoside inhibitor of the HCV NS5B RNA polymerase . This compound has been studied extensively in clinical trials and is often used in combination with other antiviral agents such as daclatasvir and asunaprevir .

Métodos De Preparación

The synthesis of beclabuvir hydrochloride involves a series of complex chemical reactions. One of the key steps in its large-scale synthesis includes the rhodium-catalyzed asymmetric cyclopropanation of styrene, which yields a high enantiomeric excess . Another critical step is the construction of the seven-membered ring by an intramolecular Heck reaction . The compound is prepared in twelve linear steps with five isolations, resulting in an overall yield of 8% .

Análisis De Reacciones Químicas

Beclabuvir hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide and peroxydisulfate, which can increase the reaction rate . The compound contains functional groups such as hydroxyl and carboxyl groups, which are more reactive than other functional groups like amino or thiol groups .

Aplicaciones Científicas De Investigación

Beclabuvir hydrochloride has several scientific research applications, particularly in the field of medicine. It is used in clinical trials for the treatment of chronic hepatitis C . The compound has shown high efficacy in combination with daclatasvir and asunaprevir, leading to its approval for use in patients infected with genotype 1 HCV . Additionally, beclabuvir hydrochloride is studied for its potential to inhibit other viral polymerases, making it a valuable tool in antiviral research .

Mecanismo De Acción

Beclabuvir hydrochloride exerts its antiviral effects by inhibiting the HCV NS5B RNA polymerase . This enzyme is crucial for the replication of the hepatitis C virus. By binding to a lipophilic pocket in the thumb domain of NS5B, beclabuvir hydrochloride prevents the enzyme from adopting a transcriptionally active conformation . This inhibition disrupts the viral replication process, thereby reducing the viral load in infected patients .

Comparación Con Compuestos Similares

Beclabuvir hydrochloride belongs to the class of indolecarboxamides and derivatives . Similar compounds include other NS5B inhibitors such as sofosbuvir and dasabuvir . Compared to these compounds, beclabuvir hydrochloride has a unique mechanism of action and a distinct chemical structure that contributes to its antiviral efficacy . The strategic design and optimization of beclabuvir hydrochloride have resulted in improved physiochemical profiles and reduced off-target liabilities .

Propiedades

Fórmula molecular |

C36H46ClN5O5S |

|---|---|

Peso molecular |

696.3 g/mol |

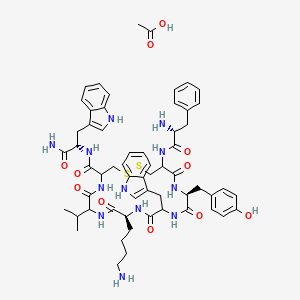

Nombre IUPAC |

(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride |

InChI |

InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24?,25?,30-,36-;/m0./s1 |

Clave InChI |

IHXVACFNNPBRLK-VTFHPOPBSA-N |

SMILES isomérico |

CN1CC2CCC(C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl |

SMILES canónico |

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)

![2-[3-[[4-[(2,2-difluoro-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-5-fluoropyrimidin-2-yl]amino]phenoxy]-N-methylacetamide](/img/structure/B10859650.png)